molecular formula C9H11ClFN3 B6605872 N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride CAS No. 2287280-69-5

N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride

Cat. No. B6605872
CAS RN: 2287280-69-5
M. Wt: 215.65 g/mol
InChI Key: QAFGWRBQYNPSDO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride, also known as PF-I2, is a synthetic compound that has been studied for its potential applications in scientific research. PF-I2 is an imidazolidinone derivative of 4-fluorophenyl and has been used in a variety of biochemical and physiological experiments. The compound has been studied for its ability to modulate the activity of several enzymes, receptors, and transporters, as well as its potential to act as an inhibitor of several enzymes. PF-I2 has also been used in studies of drug delivery, gene delivery, and as a potential therapeutic agent.

Scientific Research Applications

N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride hydrochloride has been used in a variety of scientific research applications. It has been used in studies of drug delivery, gene delivery, and as a potential therapeutic agent. It has also been used in studies of enzyme inhibition, receptor modulation, and transporter modulation. N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride has also been used in studies of biochemical and physiological processes, such as signal transduction, cell proliferation, apoptosis, and cell differentiation.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride hydrochloride is not completely understood. However, it has been suggested that the compound binds to the active site of enzymes, receptors, and transporters, resulting in the inhibition of their activity. It has also been suggested that N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride hydrochloride may act as an agonist or antagonist of certain receptors, resulting in the modulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride hydrochloride have been studied in a variety of experiments. The compound has been shown to modulate the activity of several enzymes, receptors, and transporters. It has also been shown to inhibit the activity of certain enzymes and to act as an agonist or antagonist of certain receptors. In addition, N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride hydrochloride has been shown to modulate cell proliferation, apoptosis, and cell differentiation.

Advantages and Limitations for Lab Experiments

The use of N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride hydrochloride in laboratory experiments offers several advantages. The compound is relatively stable and can be stored at room temperature for extended periods of time. In addition, the compound is relatively inexpensive and easy to obtain. However, there are also some limitations to the use of N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride hydrochloride in laboratory experiments. The compound is not water-soluble and must be dissolved in an organic solvent before use. In addition, the compound is not very soluble in aqueous solutions, making it difficult to use in certain experiments.

Future Directions

The potential applications of N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride hydrochloride in scientific research are numerous. The compound could be used in studies of drug delivery, gene delivery, and as a potential therapeutic agent. It could also be used in studies of enzyme inhibition, receptor modulation, and transporter modulation. In addition, the compound could be used in studies of signal transduction, cell proliferation, apoptosis, and cell differentiation. Finally, N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride hydrochloride could be used in studies of the development of new therapeutic agents and drugs.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride hydrochloride involves the reaction of 4-fluorophenyl imidazolidin-2-one with hydrochloric acid. The reaction is carried out at room temperature and yields a white solid product. The product is then purified by recrystallization from ethyl acetate and the resulting N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride hydrochloride is then characterized by spectroscopic techniques.

properties

IUPAC Name

N-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3.ClH/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9;/h1-4H,5-6H2,(H2,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFGWRBQYNPSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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